N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S3/c1-12-5-6-14(26-2)16-17(12)28-19(20-16)21-18(23)13-7-9-22(10-8-13)29(24,25)15-4-3-11-27-15/h3-6,11,13H,7-10H2,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYBRNQSFNAGAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H21N3O4S3 |
| Molecular Weight | 451.6 g/mol |
| CAS Number | 899959-04-7 |
| Structural Formula | Structure |
The structure features a benzo[d]thiazole moiety, a thiophene ring, and a piperidine backbone, which contribute to its diverse biological activities.
Antimicrobial Properties
Research indicates that compounds containing thiazole and thiophene moieties often exhibit significant antimicrobial activities. In vitro studies have demonstrated that this compound shows moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The compound's mechanism may involve inhibition of bacterial enzyme activity or disruption of bacterial cell wall synthesis.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may act as a positive allosteric modulator, enhancing receptor activity at micromolar concentrations. This modulation can potentially lead to reduced inflammatory responses . The anti-inflammatory properties are particularly relevant in conditions such as rheumatoid arthritis and other autoimmune disorders.
Enzyme Inhibition
The compound has shown promising results as an acetylcholinesterase (AChE) inhibitor. Inhibitors of AChE are crucial in the treatment of neurodegenerative diseases like Alzheimer's. Studies have reported significant inhibitory activity against AChE with IC50 values comparable to known inhibitors . Additionally, the compound exhibits strong urease inhibitory activity, which could be beneficial in treating infections caused by urease-producing bacteria .
Antitumor Activity
Thiazole derivatives have been extensively studied for their anticancer properties. The presence of the benzo[d]thiazole moiety in this compound suggests potential antitumor activity. Research indicates that similar compounds demonstrate cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Case Studies
- Case Study on Antimicrobial Activity : A study evaluated the antibacterial efficacy of various thiazole derivatives, including this compound. Results indicated significant inhibition against E. coli and S. aureus, suggesting its potential as an alternative antibiotic agent .
- Case Study on Enzyme Inhibition : Another investigation focused on the enzyme inhibition profile of this compound, revealing it as a potent AChE inhibitor with an IC50 value of 0.63 µM, highlighting its therapeutic potential in neurodegenerative disease management .
Comparison with Similar Compounds
Core Benzothiazole Derivatives
The benzothiazole scaffold is a pharmacophore in numerous bioactive compounds. For example:
- N-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-1-((3-(methylsulfonyl)phenyl)sulfonyl)piperidine-4-carboxamide (): This analog replaces the thiophen-2-ylsulfonyl group with a 3-(methylsulfonyl)phenylsulfonyl substituent.
Sulfonyl-Modified Piperidine Derivatives
Sulfonyl groups on piperidine are critical for solubility and target engagement. Comparisons include:
- 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide ():
This compound replaces the sulfonyl-piperidine with a cyclopropane-carboxamide group. The absence of sulfonyl likely reduces metabolic stability but may improve membrane permeability.
- N-(4-(2-((2,6-Difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide (): The pivalamide and difluorobenzyl groups introduce steric bulk, contrasting with the sulfonyl-piperidine’s linear geometry. This difference may alter binding kinetics in enzyme-active sites.
Spectral Characterization
- IR Spectroscopy : The absence of C=O bands (~1663–1682 cm⁻¹) in triazole-thiones () contrasts with the target compound’s expected carbonyl signals from the carboxamide group.
- 1H-NMR : The thiophen-2-ylsulfonyl group would produce distinct aromatic protons (δ 7.2–7.8 ppm), differing from the 3-(methylsulfonyl)phenyl analog’s deshielded methyl singlet (~3.1 ppm) .
Data Table: Key Structural and Functional Differences
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
